

(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid

CAS number 630127-51-4

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Compound of Interest

Compound Name: (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid

Cat. No.: B1393582

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An In-depth Technical Guide to (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid

Executive Summary

(4-((Trimethylsilyl)ethynyl)phenyl)boronic acid is a cornerstone bifunctional building block in modern synthetic chemistry. Its strategic value lies in the orthogonal reactivity of a boronic acid and a protected terminal alkyne within the same molecule. This guide provides an in-depth exploration of its properties, synthesis, and application, focusing on a powerful sequential cross-coupling strategy. The protocols and insights herein are curated for researchers, scientists, and drug development professionals to enable the efficient construction of complex molecular architectures with precision and control.

The Strategic Importance: A Tale of Two Functional Groups

At first glance, the structure of (4-((Trimethylsilyl)ethynyl)phenyl)boronic acid is unassuming. However, its power is derived from the deliberate pairing of two of organic chemistry's most reliable functional groups, allowing for a programmed, stepwise approach to molecular assembly.

- The Suzuki-Miyaura Anchor (Boronic Acid): The boronic acid moiety is a highly reliable handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^{[1][2][3]} This reaction excels at forming C(sp²)–C(sp²) bonds, making it a workhorse for constructing biaryl and heteroaryl-aryl scaffolds common in pharmaceuticals and organic electronics.^{[2][4]} Its mild conditions and tolerance for a vast array of other functional groups make it an ideal first step in a multi-step synthesis.
- The Latent Nucleophile (TMS-Protected Alkyne): The trimethylsilyl (TMS) group serves as a robust shield for the terminal alkyne's acidic proton. This protection is critical, as it prevents the alkyne from interfering with the Suzuki-Miyaura reaction. The TMS group is stable under the basic conditions of the Suzuki coupling but can be selectively cleaved under exceptionally mild conditions, such as with a fluoride source or simple base-catalyzed methanolysis.^{[5][6]} Once deprotected, the terminal alkyne is revealed, ready to participate in a second, distinct set of reactions, most notably the Sonogashira coupling, to form conjugated enynes and arylalkynes.^{[7][8]}

This elegant design enables a powerful synthetic sequence: Build the core scaffold via Suzuki, then elaborate via Sonogashira.

Caption: Orthogonal reactive sites of the subject molecule.

Technical Data Sheet

Accurate physical and spectroscopic data are critical for reaction setup, monitoring, and product characterization.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	630127-51-4	[9] [10] [11]
Molecular Formula	C ₁₁ H ₁₅ BO ₂ Si	[9] [11] [12]
Molecular Weight	218.14 g/mol	[12]
Appearance	White to off-white solid	[10]
Purity	Typically ≥95%	[12]
Solubility	Soluble in polar organic solvents (THF, Dichloromethane, Methanol)	[10]
Storage	Keep refrigerated under an inert atmosphere	

Spectroscopic Profile - A Self-Validating System:

- ¹H NMR: The proton NMR spectrum provides immediate confirmation of the key structural motifs. The nine protons of the TMS group will appear as a sharp singlet around δ 0.25 ppm. The aromatic protons of the 1,4-disubstituted ring will present as a classic AA'BB' system, typically two distinct doublets between δ 7.5-8.0 ppm. The two boronic acid protons (-B(OH)₂) are often broad and may appear over a wide range or exchange with water in the solvent.
- ¹³C NMR: Key signals include the TMS methyl carbons near δ 0 ppm, the two acetylenic carbons between δ 90-110 ppm, and the aromatic carbons in the δ 125-140 ppm region. The carbon atom directly attached to the boron (C-B) will often show a broader signal due to quadrupolar relaxation.
- FT-IR: The infrared spectrum will display a characteristic sharp, medium-intensity peak for the alkyne C≡C stretch around 2150 cm⁻¹. A very broad and strong O-H stretching band from the boronic acid will dominate the 3200-3500 cm⁻¹ region.

Synthesis: A Representative Protocol

While this reagent is commercially available, understanding its synthesis provides insight into potential impurities. A common strategy involves a selective Sonogashira coupling followed by a lithium-halogen exchange and borylation.

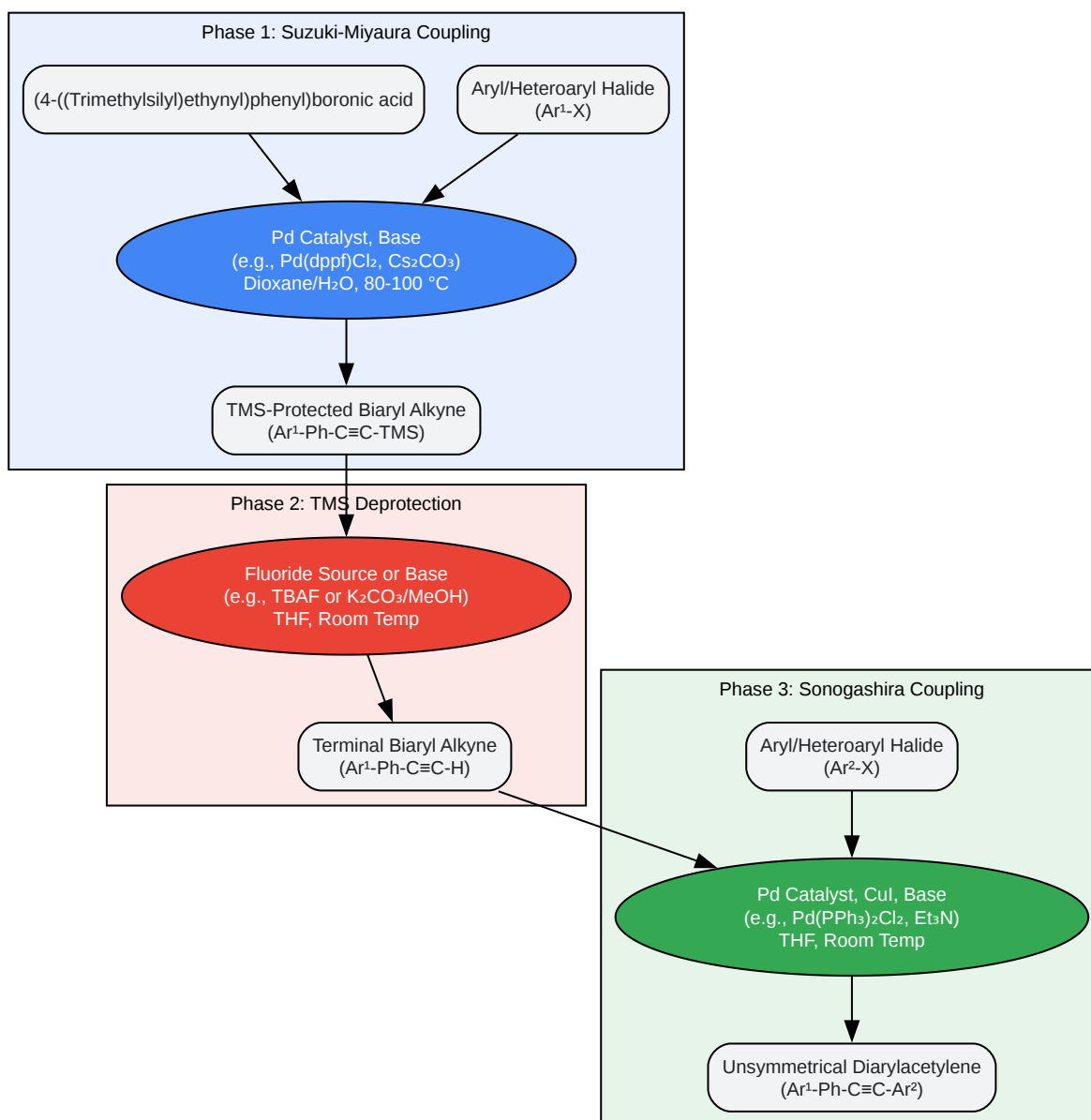


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Caption: A common two-step synthesis pathway.

The Core Workflow: Sequential Suzuki-Miyaura and Sonogashira Coupling

This section details the primary application workflow that leverages the molecule's bifunctional nature. The protocol is designed as a self-validating system, where successful completion of each step sets the stage for the next.



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Caption: Sequential coupling workflow for complex molecule synthesis.

Detailed Experimental Protocol:

Phase 1: Suzuki-Miyaura Coupling to Form the Biaryl Core

- **Reagent Preparation:** In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine the aryl/heteroaryl halide (1.0 eq), **4-((trimethylsilyl)ethynyl)phenylboronic acid** (1.2 eq), and a suitable base, typically cesium carbonate (2.0 eq) or potassium carbonate (3.0 eq).
 - **Expertise & Causality:** Using a slight excess of the boronic acid (1.1-1.3 eq) ensures complete consumption of the often more valuable halide partner. Cesium carbonate is highly effective but hygroscopic; potassium carbonate is a robust, cost-effective alternative.
- **Solvent & Catalyst Addition:** Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 v/v). Sparge the solution with argon for 15 minutes. Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).
 - **Trustworthiness:** Thoroughly degassing the solvent is critical. Oxygen can oxidize the Pd(0) active species, poisoning the catalyst and halting the reaction. Pd(dppf)Cl₂ is an excellent, air-stable precatalyst that is reliably reduced in situ to the active Pd(0) species.
- **Reaction Execution:** Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting halide is consumed.
- **Workup & Purification:** Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure TMS-protected biaryl alkyne.

Phase 2: Unmasking the Alkyne via TMS Deprotection

- **Reaction Setup:** Dissolve the purified TMS-protected biaryl alkyne (1.0 eq) from Phase 1 in anhydrous tetrahydrofuran (THF).

- **Reagent Addition:** Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise at room temperature.
 - **Expertise & Causality:** TBAF is highly effective due to the extreme strength of the Silicon-Fluorine bond, which is the driving force for the reaction. An alternative, milder, and more economical method is using potassium carbonate (0.2 eq) in methanol.^[5] This is particularly useful if other functional groups in the molecule are sensitive to fluoride ions.
- **Reaction & Workup:** Stir for 1-3 hours at room temperature, monitoring by TLC. Upon completion, quench with saturated aqueous ammonium chloride solution. Extract with ethyl acetate, wash with brine, dry, and concentrate. The resulting terminal biaryl alkyne is often of sufficient purity to proceed directly to the next phase.

Phase 3: Final Elaboration via Sonogashira Coupling

- **Reagent Preparation:** In a Schlenk flask under argon, dissolve the terminal biaryl alkyne (1.0 eq) from Phase 2 and the second aryl/heteroaryl halide (1.1 eq) in a suitable solvent such as anhydrous THF or DMF. Add an amine base, typically triethylamine (Et_3N) or diisopropylethylamine (DIPEA) (3.0 eq).
- **Catalyst Addition:** Sparge the solution with argon for 15 minutes. Add the palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II) ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2-4 mol%), followed by the copper(I) iodide (CuI) cocatalyst (1-2 mol%).
 - **Trustworthiness:** The Sonogashira reaction relies on a dual catalytic cycle.^{[7][8]} The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the key species for transmetalation to the palladium center. Copper-free versions exist but often require specialized ligands or conditions.^{[8][13]}
- **Reaction & Purification:** Stir at room temperature or warm gently (40-60 °C) if necessary. Monitor by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, rinsing with ethyl acetate. Concentrate the filtrate and purify the final product by flash column chromatography.

Applications and Impact

The diarylacetylene scaffolds synthesized using this workflow are prevalent in high-value research areas:

- **Drug Discovery:** The biaryl motif is a privileged structure in medicinal chemistry. This reagent allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, particularly in oncology and virology.[4][14]
- **Materials Science:** The rigid, conjugated nature of the diarylacetylene core makes these molecules ideal candidates for organic light-emitting diodes (OLEDs), molecular wires, and other advanced functional materials.

Safety and Handling

As with all organoboron compounds, appropriate safety precautions must be taken.

- **Personal Protective Equipment (PPE):** Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- **Handling:** Handle the solid material in a chemical fume hood to avoid inhalation of fine dust. [15][16] Boronic acids can be irritating to the skin, eyes, and respiratory system.[17]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16][18] The compound is sensitive to air and moisture.

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